Methyl 2-[(3-nitropyridin-4-yl)amino]acetate
Description
Methyl 2-[(3-nitropyridin-4-yl)amino]acetate is a nitro-substituted pyridine derivative featuring an aminoacetate ester moiety. The 3-nitro group on the pyridine ring enhances electrophilicity, while the methyl ester group improves solubility and facilitates further synthetic modifications, such as hydrolysis to carboxylic acids or transesterification .
Properties
IUPAC Name |
methyl 2-[(3-nitropyridin-4-yl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-15-8(12)5-10-6-2-3-9-4-7(6)11(13)14/h2-4H,5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPKZJXOWZMHQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=C(C=NC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Methyl 2-[(3-nitropyridin-4-yl)amino]acetate is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals targeting various diseases. Industry: The compound is utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-[(3-nitropyridin-4-yl)amino]acetate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. In anticancer applications, it may induce apoptosis or inhibit cell proliferation through interactions with specific molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
Ethyl 2-(3-Nitropyridin-4-yl)acetate (CAS 65645-52-5)
- Structure: Replaces the amino group with a direct acetyl linkage and uses an ethyl ester.
- Properties : Higher lipophilicity (logP) due to the ethyl group, with 97% purity reported .
- Applications: Used in intermediates for agrochemicals, contrasting with the aminoacetate's role in drug discovery.
Ethyl 3-(3-Nitropyridin-4-yl)-2-oxopropanoate (8a)
- Structure : Incorporates a keto group (2-oxo) adjacent to the pyridine ring.
- Synthesis: 50% yield via condensation reactions, lower than aminoacetate derivatives due to steric hindrance .
- Reactivity: The keto group enables nucleophilic additions, unlike the aminoacetate’s nucleophilic NH site .
Ethyl cyano(3-nitropyridin-4-yl)acetate (31a)
Ester Group Modifications
Ethyl 2-[Methyl(3-nitropyridin-4-yl)amino]acetate (CAS 1384430-89-0)
- Structure: Ethyl ester variant with an additional methyl group on the amino moiety.
- Availability : Discontinued commercially, suggesting synthetic challenges or stability issues compared to the methyl ester .
- Molecular Weight : 239.23 g/mol vs. 225.18 g/mol for the methyl analog .
Methyl 2-[Bis(benzylthio)phosphoryl]acetate
Functional Group Additions
Ethyl 3-(2-Chloro-5-nitropyridin-4-yl)-2-oxopropanoate (8b)
- Structure : Chloro and nitro substituents at the 2- and 5-positions of the pyridine ring.
- Synthesis : 45% yield, lower than unsubstituted analogs due to competing side reactions .
- Reactivity : Chloro group enables cross-coupling reactions (e.g., Suzuki), expanding utility compared to the parent compound .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | MW (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| Methyl 2-[(3-nitropyridin-4-yl)amino]acetate | C₈H₉N₃O₄ | 225.18 | Not reported | Amino, nitro, ester |
| Ethyl cyano(3-nitropyridin-4-yl)acetate | C₁₀H₉N₃O₄ | 235.20 | 177.8–178.8 | Cyano, nitro, ester |
| Ethyl 2-(3-nitropyridin-4-yl)acetate | C₉H₁₀N₂O₄ | 210.19 | Not reported | Acetyl, nitro, ester |
Key Findings
Substituent Effects: The 3-nitro group enhances electrophilicity, but chloro or cyano substituents alter reactivity toward cross-coupling or hydrolysis .
Ester Choice : Methyl esters generally offer higher stability and lower molecular weight than ethyl analogs, impacting pharmacokinetics in drug design .
Synthetic Utility: Aminoacetate derivatives are more versatile for functionalization (e.g., amidation) compared to keto or cyano variants .
Biological Activity
Methyl 2-[(3-nitropyridin-4-yl)amino]acetate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a nitro group attached to a pyridine ring, which significantly influences its biological activity. The compound has the following molecular formula: C₉H₈N₃O₃. The presence of the nitro group allows for bioreduction, leading to reactive intermediates that can interact with various cellular components, potentially affecting enzyme activity and signal transduction pathways.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Bioreduction : The nitro group can be reduced to form reactive intermediates that may interact with nucleophiles in biological systems, leading to various effects such as cytotoxicity or modulation of signaling pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, influencing biochemical pathways involved in cellular processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory properties. Studies suggest that it may downregulate pro-inflammatory cytokines, thereby reducing inflammation in cellular models .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
-
Antimicrobial Study : A study conducted on different bacterial strains demonstrated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 20 Escherichia coli 50 Bacillus subtilis 10 - Anti-inflammatory Research : In a cellular model of inflammation induced by lipopolysaccharides (LPS), this compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

